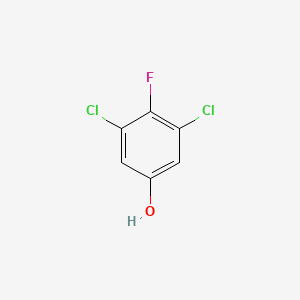

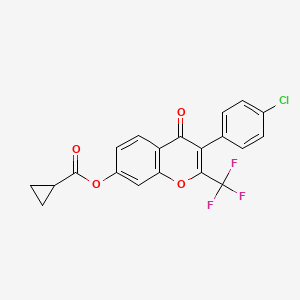

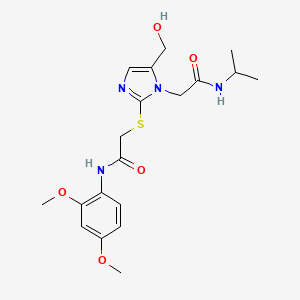

![molecular formula C8H16ClNO B2869212 (4Ar,7aS)-4a-methyl-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine;hydrochloride CAS No. 2305562-55-2](/img/structure/B2869212.png)

(4Ar,7aS)-4a-methyl-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(4Ar,7aS)-4a-methyl-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine;hydrochloride” is a synthetic intermediate . It is optically active and has two chiral centers .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the optical resolution by enzymatic hydrolysis of the intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate . This is followed by the conversion of the intermediate to (4aR,7aS)-1-alkylcarbonylhexahydrofuro [3,4-b]pyridine-5,7-dione . .Molecular Structure Analysis

The molecular structure of this compound is complex and contains several functional groups . It has a pyridine ring fused with a seven-membered ring, which contains a nitrogen atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps . These include enzymatic hydrolysis, conversion of intermediates, and stereoselective reduction procedures .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is utilized in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry due to their presence in many pharmaceuticals . The structural similarity of these compounds to purine bases like adenine and guanine makes them valuable for drug design.

Development of Bioactive Agents

It serves as a precursor in the development of bioactive agents, particularly in pharmaceuticals and agrochemicals . The fusion of pyridine systems to create pyrazolopyridines has shown promise in yielding products with antibacterial, antiviral, antifungal, and antitumor activities.

Catalysis Research

The compound is involved in catalysis research, where it’s used to improve the efficiency of chemical reactions . This includes the development of new-generation solid catalysts with enhanced activity and operational simplicity.

Chiral Auxiliary Applications

It has applications in the field of chiral auxiliary, where it’s used to induce chirality during chemical synthesis . This is particularly important for creating optically active pharmaceuticals with high enantiomeric excess.

Organic Synthesis Methodologies

Researchers use this compound to explore novel organic synthesis methodologies . This includes finding new pathways and reaction conditions that can lead to more efficient and sustainable chemical processes.

Material Science

In material science, the compound is investigated for its potential to create new materials with desirable properties . This could include materials with specific optical, electronic, or mechanical characteristics.

Future Directions

properties

IUPAC Name |

(4aR,7aS)-4a-methyl-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-8-3-2-4-9-7(8)5-10-6-8;/h7,9H,2-6H2,1H3;1H/t7-,8+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJQXNQHDAQGBC-WLYNEOFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCNC1COC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCCN[C@@H]1COC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Ar,7aS)-4a-methyl-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

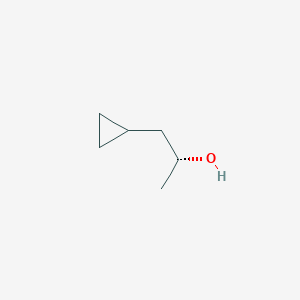

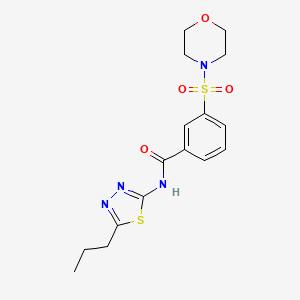

![1-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2869133.png)

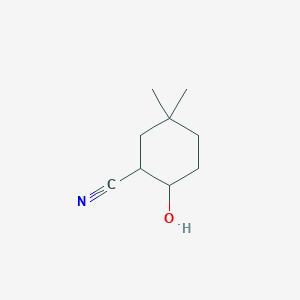

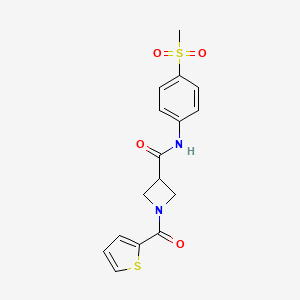

![3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2869137.png)

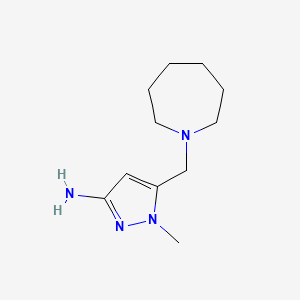

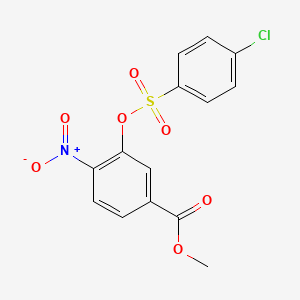

![(2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2869142.png)

![3-methyl-7-(2-methylpropyl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2869146.png)

![N-(4-chlorobenzyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2869148.png)